molecular formula C13H20Cl2N2 B14917369 1-(4-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-aminehydrochloride

1-(4-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-aminehydrochloride

Cat. No.: B14917369
M. Wt: 275.21 g/mol
InChI Key: VRPZLRDXBLFLBN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-aminehydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a chlorophenyl group, a pyrrolidine ring, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-aminehydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with methylamine to form the corresponding imine.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the amine.

    Cyclization: The amine is reacted with pyrrolidine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dechlorinated or demethylated products.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-aminehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to act on neurotransmitter receptors, modulating their activity and influencing neurotransmission pathways. This can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine: Lacks the N-methyl group.

    1-(4-Bromophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-aminehydrochloride: Contains a bromophenyl group instead of a chlorophenyl group.

    1-(4-Fluorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-aminehydrochloride: Contains a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

1-(4-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, influences its reactivity and interaction with biological targets.

Properties

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-methyl-2-pyrrolidin-1-ylethanamine;hydrochloride

InChI

InChI=1S/C13H19ClN2.ClH/c1-15-13(10-16-8-2-3-9-16)11-4-6-12(14)7-5-11;/h4-7,13,15H,2-3,8-10H2,1H3;1H

InChI Key

VRPZLRDXBLFLBN-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1CCCC1)C2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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